molecular formula C11H15ClO2 B13884145 2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene

2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene

Cat. No.: B13884145
M. Wt: 214.69 g/mol
InChI Key: DUPGCBXTRNMXTE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula C11H15ClO2. It is a derivative of benzene, featuring both chloromethyl and methoxyethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene typically involves the chloromethylation of 1-methoxy-4-(2-methoxyethyl)benzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the process, reducing the need for hazardous reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chloromethyl group, forming 1-methoxy-4-(2-methoxyethyl)benzene.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in synthetic chemistry to construct complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(2-methoxyethyl)benzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-(Bromomethyl)-1-methoxy-4-(2-methoxyethyl)benzene: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity profiles.

    2-(Chloromethyl)-1-methoxy-4-(2-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group, affecting its physical and chemical properties.

Uniqueness

2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, allowing for the construction of a wide range of complex molecules.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

2-(chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene

InChI

InChI=1S/C11H15ClO2/c1-13-6-5-9-3-4-11(14-2)10(7-9)8-12/h3-4,7H,5-6,8H2,1-2H3

InChI Key

DUPGCBXTRNMXTE-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=C(C=C1)OC)CCl

Origin of Product

United States

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